(4-Amino-2-bromopyridin-3-yl)methanol
Description
(4-Amino-2-bromopyridin-3-yl)methanol is a pyridine derivative featuring a bromine atom at position 2, an amino group at position 4, and a hydroxymethyl (-CH2OH) substituent at position 3. The analysis below leverages structural analogs and related compounds to infer its characteristics.
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
(4-amino-2-bromopyridin-3-yl)methanol |
InChI |
InChI=1S/C6H7BrN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2,(H2,8,9) |
InChI Key |
SBSPUSGEEVCDAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)CO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of (4-Amino-2-bromopyridin-3-yl)methanol may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(4-Amino-2-bromopyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Amino-2-bromopyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Comparison
The table below contrasts (4-Amino-2-bromopyridin-3-yl)methanol with two structurally related compounds from the evidence:
Key Observations :
- The pyridine core in the target compound contrasts with the hexahydroquinoline () and phenyl-pyrrolidine () frameworks.
- Bromine at position 2 (target) vs. chlorine () alters electronic and steric profiles, influencing reactivity (e.g., bromine is a better leaving group) .
- The hydroxymethyl group in the target may enhance hydrophilicity compared to the phenyl-substituted analogs in .
Physicochemical Properties
- Solubility: The target’s polar groups (amino, hydroxymethyl) likely improve aqueous solubility relative to ’s lipophilic phenyl derivatives.
- Stability: The amino group in the target may render it susceptible to oxidation, whereas ’s hexahydroquinoline core could confer rigidity and stability under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
